molecular formula C21H30O2 B160998 3-Ethoxy-androsta-3,5-dien-17-one CAS No. 972-46-3

3-Ethoxy-androsta-3,5-dien-17-one

Cat. No.: B160998
CAS No.: 972-46-3
M. Wt: 314.5 g/mol
InChI Key: PAOWPNQOTVTCAF-OEUJLIAZSA-N
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Description

Mechanism of Action

Target of Action

3-Ethoxyandrosta-3,5-dien-17-one, also known as W46ZAM53EN or 3-Ethoxy-androsta-3,5-dien-17-one, is a compound structurally similar to androgens . The primary targets of this compound are likely to be androgen receptors, given its structural similarity to androgens . Androgen receptors play a crucial role in the regulation of male sexual characteristics and other physiological functions.

Mode of Action

Based on its structural similarity to androgens, it can be hypothesized that it may bind to androgen receptors, thereby modulating their activity . This interaction could lead to changes in the transcription of genes regulated by these receptors, potentially influencing various physiological processes.

Biochemical Pathways

Given its potential interaction with androgen receptors, it may influence pathways regulated by these receptors . These could include pathways involved in the regulation of male sexual characteristics, muscle mass, bone density, and other physiological functions.

Result of Action

If it does interact with androgen receptors as hypothesized, it could potentially influence the transcription of genes regulated by these receptors . This could result in changes at the cellular level, potentially influencing various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-androsta-3,5-dien-17-one can be synthesized by esterifying the C3 hydroxyl group of 4-androstene-3,17-dione (4-AD) using toluene-p-sulfonic acid and acetic anhydride . The reaction typically yields a high purity product (98.8%) with a yield of 96.4% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves standard organic synthesis techniques, including esterification and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-androsta-3,5-dien-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds in the steroid nucleus.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can yield 6β-hydroxyandrost-4-ene-3,17-dione .

Scientific Research Applications

3-Ethoxy-androsta-3,5-dien-17-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Androstenedione: A naturally occurring steroid hormone and precursor to testosterone and estrone.

    Testosterone: A primary male sex hormone and anabolic steroid.

    Spironolactone: A synthetic steroid used as a diuretic and antihypertensive agent.

Uniqueness

3-Ethoxy-androsta-3,5-dien-17-one is unique due to its ethoxy group at the C3 position, which differentiates it from other similar steroidal compounds. This modification can influence its biological activity and interactions with steroid receptors, making it a valuable compound for research and pharmaceutical applications .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOWPNQOTVTCAF-OEUJLIAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438705
Record name 3-Ethoxy-androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

972-46-3
Record name 3-Ethoxyandrosta-3,5-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=972-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyandrosta-3,5-dien-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxyandrosta-3,5-dien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHOXYANDROSTA-3,5-DIEN-17-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46ZAM53EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the crystal structure of 3-Ethoxyandrosta-3,5-dien-17-one?

A1: Determining the crystal structure of a molecule provides crucial information about its three-dimensional shape and the spatial arrangement of its atoms []. This information is fundamental for understanding a molecule's physical and chemical properties, and can be used to:

    Q2: What key structural features of 3-Ethoxyandrosta-3,5-dien-17-one were confirmed by the crystal structure analysis in the paper?

    A2: The crystal structure analysis confirmed the stereochemistry of 3-Ethoxyandrosta-3,5-dien-17-one, specifically the configurations at the C8, C9, C10, C13, and C14 atoms, which are R, S, R, S, and S, respectively []. This configuration places the methyl groups at C10 and C13 on the same side of the steroid molecule.

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